Cas no 2176152-42-2 ((1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane structure](https://ja.kuujia.com/scimg/cas/2176152-42-2x500.png)
(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane 化学的及び物理的性質
名前と識別子
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- (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
- 8-(5-chloro-2-methoxyphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
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- インチ: 1S/C15H20ClNO4S/c1-20-13-8-11-4-5-12(9-13)17(11)22(18,19)15-7-10(16)3-6-14(15)21-2/h3,6-7,11-13H,4-5,8-9H2,1-2H3
- InChIKey: GPIWBUDFKWQFFM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)S(N1C2CC(CC1CC2)OC)(=O)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 480
- トポロジー分子極性表面積: 64.2
- XLogP3: 2.7
(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-1945-5mg |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 5mg |
$103.5 | 2023-04-23 | |
Life Chemicals | F6471-1945-40mg |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 40mg |
$210.0 | 2023-04-23 | |
Life Chemicals | F6471-1945-5μmol |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 5μl |
$94.5 | 2023-04-23 | |
Life Chemicals | F6471-1945-20mg |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 20mg |
$148.5 | 2023-04-23 | |
Life Chemicals | F6471-1945-20μmol |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 20μl |
$118.5 | 2023-04-23 | |
Life Chemicals | F6471-1945-1mg |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 1mg |
$81.0 | 2023-04-23 | |
Life Chemicals | F6471-1945-2μmol |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 2μl |
$85.5 | 2023-04-23 | |
Life Chemicals | F6471-1945-30mg |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 30mg |
$178.5 | 2023-04-23 | |
Life Chemicals | F6471-1945-100mg |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 100mg |
$372.0 | 2023-04-23 | |
Life Chemicals | F6471-1945-10mg |
8-(5-chloro-2-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
2176152-42-2 | 90%+ | 10mg |
$118.5 | 2023-04-23 |
(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octaneに関する追加情報
Compound CAS No 2176152-42-2: (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
The compound with CAS number 2176152-42-2, named (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic compounds, specifically the 8-azabicyclo[3.2.1]octane family, which has been extensively studied for its unique pharmacological properties.
The molecular structure of this compound is characterized by a bicyclic framework with an azabicyclo[3.2.1]octane core, which is substituted at position 8 with a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring. Additionally, the molecule features a methoxy group at position 3 and specific stereochemistry at positions 1 and 5 (R and S configurations, respectively). These structural features contribute to the compound's unique physicochemical properties and biological activity.
Recent studies have highlighted the importance of this compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonyl group is known to enhance bioavailability and stability, while the methoxy substituents contribute to hydrophilicity and potential interactions with biological targets.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions, oxidation steps, and stereochemical control techniques. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for large-scale production in pharmaceutical settings.
The stereochemistry of this compound plays a critical role in its biological activity. The (1R,5S) configuration has been shown to exhibit superior binding affinity to specific protein targets compared to other stereoisomers. This highlights the importance of stereochemical control in the synthesis of such compounds for therapeutic applications.
Moreover, this compound has been investigated for its potential as a lead molecule in the development of novel drugs targeting various diseases, including cancer and inflammatory conditions. Its ability to modulate key signaling pathways makes it a promising candidate for further research.
In conclusion, (1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane represents an exciting advancement in organic chemistry and pharmacology due to its unique structure and promising biological properties.
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